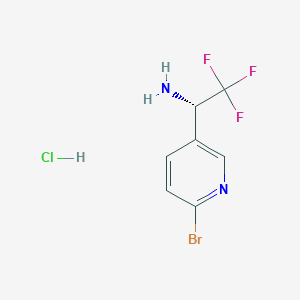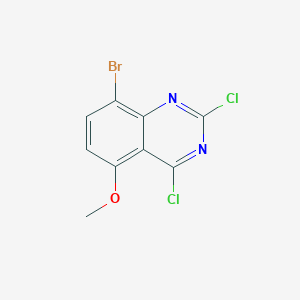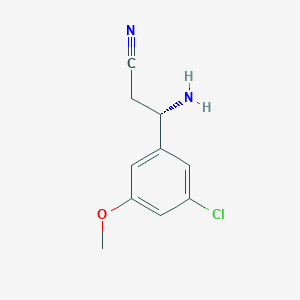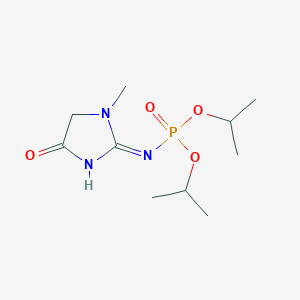
(Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidinone ring and a phosphoramidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diisopropylamine with a suitable phosphoramidate precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted imidazolidinone compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and other enzymes involved in cellular signaling pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various cellular effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphoramidates and imidazolidinone derivatives, such as:
- Diisopropylphosphoramidate
- Methylimidazolidinone
- Phosphorylated imidazolidinones
Uniqueness
What sets (Z)-Diisopropyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate apart from similar compounds is its unique combination of an imidazolidinone ring and a phosphoramidate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H20N3O4P |
|---|---|
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
(2Z)-2-di(propan-2-yloxy)phosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C10H20N3O4P/c1-7(2)16-18(15,17-8(3)4)12-10-11-9(14)6-13(10)5/h7-8H,6H2,1-5H3,(H,11,12,14,15) |
Clave InChI |
UAKVLNPGOJNSFP-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)OP(=O)(/N=C\1/NC(=O)CN1C)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(N=C1NC(=O)CN1C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


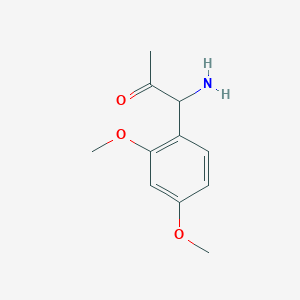
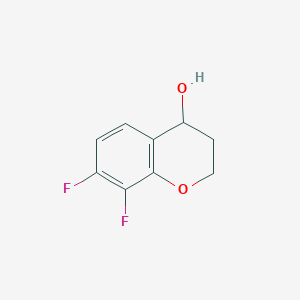
![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)

![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

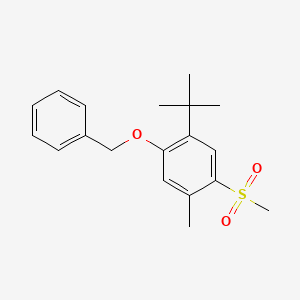

![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)

